Avosentan - 290815-26-8

Avosentan

Catalog Number: EVT-261262
CAS Number: 290815-26-8
Molecular Formula: C23H21N5O5S
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avosentan is a competitive antagonist of Endothelin-1 (ET-1) with a high selectivity for the ETA receptor. Avosentan may be a potential option in the treatment of glaucoma.
Avosentan, also known as SPP301, R-639, and RO 67-0565, is an endothelin receptor antagonist. Avosentan ameliorates nephropathy and atherosclerosis in diabetic apolipoprotein E knockout mice. Avosentan is protective in hypertensive nephropathy at doses not causing fluid retention. Avosentan reduces albuminuria when added to standard treatment in people with type 2 diabetes and overt nephropathy but induces significant fluid overload and congestive heart failure.

Ro 68-5925

Compound Description: Ro 68-5925 is the hydroxymethyl metabolite of avosentan. It is formed through metabolic processes in the body after avosentan administration. The pharmacokinetics of Ro 68-5925, including its area under the curve (AUC) and maximum plasma concentration (Cmax), have been investigated alongside avosentan in several studies. [, , ]

Relevance: Ro 68-5925 is a metabolite of avosentan, meaning it is a structurally similar compound produced in the body after avosentan is metabolized. While it may possess some biological activity, its activity is not the primary focus of research on avosentan. [, ]

BQ-123

Compound Description: BQ-123 is a selective endothelin A (ETA) receptor antagonist. It has been studied for its vasoactive effects and compared to avosentan in models of porcine ciliary arteries. [] BQ-123 did not exhibit vasoactive effects on its own in these models but did demonstrate an inhibitory effect on endothelin-1-induced contractions. []

BQ-788

Compound Description: BQ-788 is a selective endothelin B (ETB) receptor antagonist. In studies examining vasoactivity in porcine ciliary arteries, BQ-788 showed a less pronounced inhibitory effect on endothelin-1-induced contractions compared to both avosentan and BQ-123. [] In studies on rats, administration of BQ-788 after avosentan did not further decrease urine output or water excretion, suggesting a lack of additive effect on diuresis. []

Relevance: Unlike avosentan, which primarily targets the ETA receptor, BQ-788 specifically targets the ETB receptor. This difference in receptor selectivity highlights the distinct roles these receptors play in the endothelin system. Although both compounds can influence endothelin-mediated effects, they do so through different pathways. [, ]

Ethinylestradiol and Levonorgestrel

Compound Description: Ethinylestradiol and levonorgestrel are synthetic hormones used in combination as a second-generation oral contraceptive. Ethinylestradiol is an estrogen, while levonorgestrel is a progestin. []

Relevance: A study investigated the potential pharmacokinetic interaction between avosentan and the combined oral contraceptive containing ethinylestradiol and levonorgestrel. [] Results showed that avosentan significantly lowered ethinylestradiol serum concentrations without significantly affecting levonorgestrel pharmacokinetics. [] This interaction suggests a potential for reduced contraceptive efficacy when avosentan is co-administered with this oral contraceptive. []

Aliskiren

Compound Description: Aliskiren (SPP100) is a direct renin inhibitor that acts by blocking the conversion of angiotensinogen to angiotensin I, the first step in the renin-angiotensin system (RAS). [, , ]

Atrasentan

Compound Description: Atrasentan is a selective endothelin A receptor antagonist. Like avosentan, it has been investigated for its potential in treating diabetic nephropathy. [, , , , ]

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist, meaning it blocks both endothelin A and endothelin B receptors. [, , ] It was the first orally active endothelin receptor antagonist to receive approval and is currently approved for use in the United States and Europe for the treatment of idiopathic pulmonary arterial hypertension. []

Relevance: While both bosentan and avosentan target the endothelin system, bosentan's action on both ETA and ETB receptors differs from avosentan's more selective ETA antagonism. This difference in receptor selectivity may lead to variations in their clinical effects and side effect profiles. [, ]

Sitaxsentan

Compound Description: Sitaxsentan is another endothelin receptor antagonist that demonstrates high selectivity for the ETA receptor. Like avosentan and atrasentan, it has been explored as a potential treatment for diabetic nephropathy. []

Relevance: Sitaxsentan, atrasentan, and avosentan all belong to the class of endothelin receptor antagonists and exhibit selectivity for the ETA receptor. This shared mechanism suggests that they may offer similar therapeutic benefits in conditions where blocking the ETA receptor is beneficial, such as diabetic nephropathy. []

Properties

CAS Number

290815-26-8

Product Name

Avosentan

IUPAC Name

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

Molecular Formula

C23H21N5O5S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)

InChI Key

YBWLTKFZAOSWSM-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-methylpyridine-2-sulfonic acid (6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)amide
avosentan
SPP301

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.